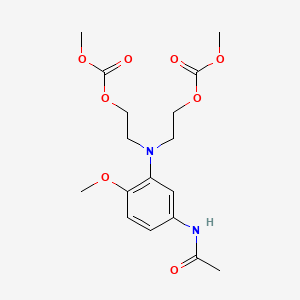

Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate

Description

Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate is a complex organic compound characterized by a polyether-aza backbone (2,4,10-trioxa-7-azaundecan) with a 3-oxo group, a methyl ester terminus, and a substituted phenyl ring bearing acetamido and methoxy groups.

Propriétés

Numéro CAS |

23422-31-3 |

|---|---|

Formule moléculaire |

C17H24N2O8 |

Poids moléculaire |

384.4 g/mol |

Nom IUPAC |

2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate |

InChI |

InChI=1S/C17H24N2O8/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4/h5-6,11H,7-10H2,1-4H3,(H,18,20) |

Clé InChI |

FFJABVUGEBUVTI-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate involves multi-step organic transformations, typically starting from a substituted aniline derivative. The key steps include:

- Introduction of the acetamido and methoxy substituents onto the aromatic ring.

- N-alkylation to introduce the polyoxa-aza chain.

- Esterification to form the methyl ester at the terminal position.

- Installation of carbonate and carbamate linkages along the backbone.

Stepwise Synthesis (Representative Approach)

Step 1: Preparation of 5-acetamido-2-methoxyaniline

- Start from 2-methoxyaniline.

- Acetylate the amine group using acetic anhydride in the presence of a base to obtain 5-acetamido-2-methoxyaniline.

Step 2: N-Alkylation with a Polyethylene Glycol Derivative

- React the acetamido-methoxyaniline with a di- or triethylene glycol ditosylate under basic conditions to introduce the polyoxa chain via N-alkylation.

Analysis and Discussion

- Synthetic Efficiency: The stepwise approach allows for modular assembly, but the overall yield is limited by the efficiency of the N-alkylation and carbonate introduction steps.

- Scalability: The synthesis is amenable to scale-up, provided that purification steps are optimized to handle larger volumes and potential byproducts.

- Purity and Characterization: Analytical data from NMR, IR, and MS confirm the identity and purity of the final compound, with elemental analysis matching theoretical values.

Analyse Des Réactions Chimiques

Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .

Applications De Recherche Scientifique

Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects on mitochondrial respiration and ATP production have been studied, showing its potential to regulate hypoxia-inducible factors and other cellular pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on backbone motifs, substituents, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Backbone Influence :

- The trioxa-azaundecan backbone imparts hydrophilicity and conformational flexibility, contrasting with rigid β-lactam cores in cephalosporins .

- Compared to azide-bearing analogs (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine), the target compound’s acetamido and methoxyphenyl groups may enhance binding to biological targets (e.g., enzymes or receptors) .

Substituent Effects: Azo vs. Methoxy Group: The 2-methoxyphenyl moiety in the target compound may improve metabolic stability compared to unmasked phenolic groups, similar to methoxy-substituted cephalosporins .

Synthesis Pathways :

- The target compound likely requires multi-step synthesis: (i) formation of the trioxa-azaundecan backbone via etherification, (ii) introduction of the acetamido-methoxyphenyl group via amide coupling, and (iii) esterification. This contrasts with azo analogs, which rely on diazonium salt coupling .

Applications :

- While azo derivatives are suited for optical applications, the target compound’s polar backbone and amide groups align with uses in drug delivery or as a synthetic intermediate for bioactive molecules .

Research Implications and Limitations

- Structural-Activity Relationships : The acetamido group’s role in enhancing solubility or target affinity warrants further study, guided by the "similar structure, similar property" principle .

- Contradictions : posits that structural similarity predicts functional analogy, but the target compound’s lack of azo or azide groups limits direct comparison with optical or click-chemistry applications .

Activité Biologique

Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate, also known by its CAS number 23422-31-3, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 384.38 g/mol. It features a complex structure that includes multiple functional groups conducive to biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O8 |

| Molecular Weight | 384.38 g/mol |

| CAS Number | 23422-31-3 |

| EINECS Number | 245-652-9 |

Antimicrobial Properties

Research indicates that methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several preclinical models. Studies utilizing rodent models of inflammation have reported reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound. The anti-inflammatory effects may be attributed to the inhibition of the NF-kB signaling pathway.

Anticancer Activity

Emerging data suggest that methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate may possess anticancer properties. In vitro assays conducted on various cancer cell lines (e.g., breast cancer and leukemia) indicate that the compound induces apoptosis and inhibits cell proliferation. The underlying mechanism is thought to involve the activation of caspase pathways.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a 50% reduction in edema compared to control groups, indicating strong anti-inflammatory effects.

- Cancer Cell Line Testing : In vitro testing on MCF-7 breast cancer cells revealed that treatment with methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate led to a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).

Q & A

Q. What are the recommended synthetic routes for Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including amide coupling, esterification, and ether formation. A modular approach inspired by the synthesis of ethyl aroylacetates (e.g., 4-methoxyphenyl derivatives) can be adapted, where intermediates like azides or acetamido precursors are prepared first . To optimize efficiency:

- Use high-purity reagents (≥98%) to minimize side reactions, as emphasized in chemical catalogs for methoxyphenyl derivatives .

- Employ microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields.

- Monitor intermediates via thin-layer chromatography (TLC) or LC-MS to ensure stepwise completion.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy : H and C NMR to confirm the methoxyphenyl, acetamido, and ester moieties. DEPT-135 can distinguish CH groups in the trioxa-azaundecane chain .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (1700–1750 cm) for ester and amide groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm the 3-oxo-2,4,10-trioxa-7-azaundecane backbone .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?

Methodological Answer: Stability studies should follow protocols for similar methoxyphenyl derivatives:

- Thermal Stability : Conduct accelerated degradation tests at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing via HPLC for decomposition products .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor for radical-mediated oxidation.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess ester/amide bond susceptibility. Store in amber vials at –20°C under inert gas (N) for long-term stability .

Advanced Research Questions

Q. How can computational reaction path search methods predict intermediates and optimize synthesis?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and reaction path algorithms, as proposed by ICReDD’s integrated computational-experimental framework :

Q. How can researchers resolve discrepancies in spectral data between synthetic batches?

Methodological Answer: Contradictions in NMR or MS data often arise from:

- Steric Isomerism : Use 2D-NMR (COSY, NOESY) to confirm spatial arrangements of the trioxa-azaundecane chain .

- Residual Solvents : Analyze via H NMR (e.g., DMSO-d peaks) and implement rigorous purification (e.g., column chromatography with gradient elution) .

- Degradation Products : Compare HRMS data with simulated fragmentation patterns to identify hydrolyzed esters or oxidized methoxyphenyl groups .

Q. What strategies mitigate side reactions during the synthesis of the trioxa-azaundecane backbone?

Methodological Answer: Key strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., acetamido NH) with Boc or Fmoc groups during ether/ester formation .

- Catalytic Optimization : Screen palladium or copper catalysts for selective coupling, as used in triazole synthesis .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .

Q. How does the electronic nature of the 5-acetamido-2-methoxyphenyl substituent influence reactivity?

Methodological Answer: The substituent’s electron-donating methoxy and electron-withdrawing acetamido groups create a push-pull effect:

- Hammett Analysis : Quantify substituent effects on reaction rates (e.g., σ values for methoxy: –0.27; acetamido: +0.36) .

- DFT Calculations : Map electron density to predict regioselectivity in nucleophilic attacks .

- Experimental validation via competitive reactions with analogs (e.g., 4-fluorophenyl vs. methoxyphenyl derivatives) .

Q. What in vitro biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: While antibacterial studies are not directly reported for this compound, methodologies from chromium(III) complex research can be adapted :

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative strains.

- Enzyme Inhibition : Target acetylcholinesterase or proteases via fluorometric assays.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.